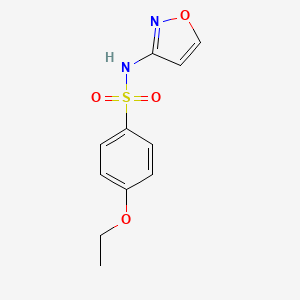![molecular formula C19H20ClFN2O2 B5381577 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide, also known as CFM-2, is a small molecule compound that has been widely studied for its potential use in treating various diseases.
作用機序
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including histone deacetylases, protein kinases, and proteasomes. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide also modulates the activity of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. Additionally, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity and off-target effects, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide. One area of focus is the development of more potent and selective analogs of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide for use in treating various diseases. Another area of focus is the investigation of the potential use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide and its potential for use in various disease models.
合成法
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide is synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde, followed by the addition of acetic anhydride and acetic acid. The final product is obtained through recrystallization and purification using column chromatography.
科学的研究の応用
2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation research has shown that 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-4-3-15(18(21)12-16)11-19(24)22-13-14-1-5-17(6-2-14)23-7-9-25-10-8-23/h1-6,12H,7-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMPQRDINDSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)


![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)